4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NQDI-1 and is a potent inhibitor of the protein kinase, IKKβ. IKKβ is a key mediator of the NF-κB signaling pathway, which is involved in the regulation of inflammation, immune response, and cell survival. The inhibition of IKKβ by NQDI-1 has been shown to have significant effects on various cellular processes, making it a promising tool for studying these processes in vitro and in vivo.
Wirkmechanismus
NQDI-1 is a potent inhibitor of IKKβ, which is a key mediator of the NF-κB signaling pathway. The NF-κB signaling pathway is involved in the regulation of inflammation, immune response, and cell survival. The inhibition of IKKβ by NQDI-1 leads to the suppression of the NF-κB signaling pathway, which has significant effects on various cellular processes.
Biochemical and Physiological Effects:
NQDI-1 has been shown to have significant effects on various cellular processes. It has been shown to suppress the NF-κB signaling pathway, leading to the inhibition of inflammation, immune response, and cell survival. NQDI-1 has also been shown to have anti-tumor effects in various cancer cell lines, making it a promising tool for cancer research. Additionally, NQDI-1 has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using NQDI-1 in lab experiments is its high potency and specificity for IKKβ. This allows for the selective inhibition of the NF-κB signaling pathway, without affecting other cellular processes. Additionally, NQDI-1 has been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research.
One of the limitations of using NQDI-1 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, the effects of NQDI-1 on cellular processes may vary depending on the cell type and experimental conditions used, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of NQDI-1 in scientific research. One potential area of research is the development of NQDI-1 analogs with improved solubility and potency. Additionally, further studies are needed to investigate the potential therapeutic effects of NQDI-1 in various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, the effects of NQDI-1 on other cellular processes and signaling pathways should be investigated to gain a more comprehensive understanding of its potential applications in scientific research.
Synthesemethoden
The synthesis of NQDI-1 involves the reaction of 4-(1-piperidinyl)benzoyl chloride with 3-nitroquinoxalin-2(1H)-one in the presence of a base. This reaction yields NQDI-1 as a yellow solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
NQDI-1 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various cellular processes, including inflammation, cell survival, and immune response. NQDI-1 has been used to study the role of the NF-κB signaling pathway in various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been used to investigate the potential therapeutic effects of targeting IKKβ in these diseases.
Eigenschaften
IUPAC Name |
4-(3-nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-19-13-23(16-7-3-2-6-15(16)21-19)20(26)14-8-9-17(18(12-14)24(27)28)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGPZSENLMOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.